N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C14H10N4OS |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10N4OS/c19-13(11-5-1-2-7-16-11)18-14-17-12(9-20-14)10-4-3-6-15-8-10/h1-9H,(H,17,18,19) |
InChI Key |
HMADQLLATGVOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves the reaction of pyridine derivatives with thiazole derivatives under specific conditions. One common method involves the condensation of 3-aminopyridine with 2-bromo-4-(pyridin-3-yl)thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or thiazole derivatives.
Scientific Research Applications
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, physicochemical properties, and reported activities.
Structural Modifications and Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
- Lipophilicity : Dichloro substitution () increases LogP, enhancing membrane permeability but possibly reducing aqueous solubility.
COX/LOX Inhibition:
- Compound 6a (): Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM).
- Compound 6b (): Selective COX-2 inhibitor (IC₅₀ ~11.65 mM).
- Target Compound: No direct activity data, but pyridine-thiazole hybrids are often explored for anti-inflammatory applications.
Enzymatic Interactions:
- Thiazole derivatives with pyridine groups (e.g., ) show affinity for kinases and receptors due to hydrogen-bonding and π-π stacking capabilities.
Biological Activity
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, supported by relevant data and findings from diverse studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10N4OS
- Molecular Weight : 270.31 g/mol
- CAS Number : Not specified in the sources.
The compound features a pyridine ring fused with a thiazole moiety, which is known to influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines, showcasing promising results.
Case Studies and Findings
-
Cell Line Studies :
- In vitro studies demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines.
- The IC50 values for some thiazole derivatives ranged from 5.1 µM to 22.08 µM , indicating potent activity against these cell lines .
- Mechanism of Action :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives have been reported to exhibit selective activity against various bacterial pathogens.
Key Findings
- Selectivity Against Pathogens :
Summary of Biological Activities
| Activity Type | Observed Effects | IC50/Activity Range |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | 5.1 µM - 22.08 µM |
| Antimicrobial | Selective activity against N. meningitidis | MIC values not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves condensation of pyridine-2-carboxylic acid derivatives with thiazole intermediates. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF at 0–25°C .
- Cyclization : Thiazole ring formation via Hantzsch thiazole synthesis, requiring controlled heating (80–100°C) and stoichiometric ratios of α-haloketones and thioureas .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Solvent polarity, temperature, and catalyst selection significantly impact yield. For example, DMF increases reaction rate but may require rigorous drying to avoid hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.5–9.0 ppm for pyridine and thiazole) and amide carbonyl (δ ~165 ppm) .
- X-ray Crystallography : SHELXL refinement (via SHELX suite) for absolute configuration determination. Use high-resolution data (R-factor < 0.05) and Olex2/ORTEP-3 for visualization .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro Assays :
- Kinase inhibition : ATP-binding site competition assays (e.g., TR-FRET) using recombinant kinases .
- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory crystallography data (e.g., disordered thiazole rings) be resolved during refinement?
- Approach :
- Disorder Modeling : Use SHELXL’s PART instruction to split disordered atoms, with occupancy refinement constrained to 50:50 or 60:40 ratios .
- Thermal Ellipsoids : Adjust ADPs (anisotropic displacement parameters) for non-H atoms; apply ISOR/SIMU restraints to stabilize refinement .
- Validation : Check R₁/wR₂ convergence and verify geometry with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyridine-thiazole hybrids?
- Design :
- Core Modifications : Replace pyridin-3-yl with pyridin-4-yl to alter electronic effects; introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding .
- Side-Chain Optimization : Substitute the carboxamide with sulfonamide or urea to modulate solubility and target affinity .
- Validation :
- Molecular Docking : AutoDock Vina with PyMOL visualization to predict binding poses in kinase domains (e.g., EGFR or CDK2) .
- Free Energy Perturbation (FEP) : Compute ΔΔG for analog binding using Schrödinger Suite to prioritize synthetic targets .
Q. How can conflicting biological data (e.g., high in vitro potency vs. low in vivo efficacy) be analyzed?
- Troubleshooting :
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) .
- Pharmacokinetics : Oral bioavailability studies in rodents with LC-MS/MS quantification to identify absorption barriers .
- Metabolite Identification : HR-MS/MS to detect phase I/II metabolites; synthesize major metabolites for standalone testing .
Q. What computational methods are suitable for predicting off-target interactions of this compound?
- Tools :
- PharmaDB Screening : SwissTargetPrediction or ChEMBL to identify potential off-targets (e.g., GPCRs, ion channels) .
- Toxicity Prediction : ProTox-II for hepatotoxicity alerts; Derek Nexus for structural alerts (e.g., mutagenic thiazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
